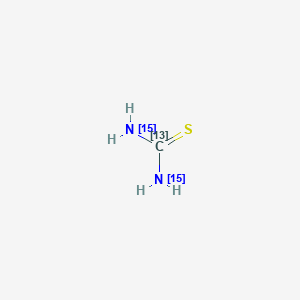
硫脲-13C,15N2
概述
描述
Thiourea-13C,15N2, also known as thiourea-13C,15N-d2, is an isotope-labeled form of thiourea . It is a sulfur-containing compound that is used as a reagent in a variety of scientific and industrial applications. It is used to inhibit lipid peroxidation and ultraviolet (UV)-induced crosslinking of collagen .
Synthesis Analysis
Thiourea can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The molecular formula of Thiourea-13C,15N2 is [13C]H4 [15N]2S . The InChI string is InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 .Chemical Reactions Analysis
Thiourea is known to participate in various chemical reactions. For instance, it is involved in the Strecker synthesis, which involves the addition of HCN to imines . It also participates in the Mannich reaction of a wide variety of N-Boc aryl imines .Physical And Chemical Properties Analysis
Thiourea-13C,15N2 is a solid compound . It has a molecular weight of 79.10 . Its melting point is between 170-176°C .科学研究应用
Organic Synthesis
Thiourea-13C,15N2: plays a crucial role in organic synthesis. It serves as an intermediate in various reactions due to its versatile structure, which is similar to urea but with a sulfur atom replacing the oxygen atom. This compound is particularly useful in synthesizing heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals .
Biological Research
In biological research, Thiourea-13C,15N2 is used to study enzyme mechanisms and metabolic pathways. Its isotopic labeling allows for tracking and quantifying the flow of nitrogen and carbon through different biochemical processes, providing insights into cellular functions and disease mechanisms .
Drug Development
The isotopic enrichment of Thiourea-13C,15N2 makes it valuable in drug development, especially in the design of novel therapeutic agents. Researchers utilize it to investigate the pharmacokinetics and metabolic fate of new drugs, aiding in the optimization of drug properties for better efficacy and safety .
Material Science
In material science, Thiourea-13C,15N2 is used to create advanced materials with specific isotopic signatures. These materials have applications in various fields, including nanotechnology, where they can be used to construct nanoscale devices with unique properties .
Environmental Studies
Thiourea-13C,15N2: is also employed in environmental studies to trace pollutants and understand their impact on ecosystems. Its stable isotopes can act as markers to follow the distribution and degradation of contaminants in soil and water .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, Thiourea-13C,15N2 is an important compound for studying the structure and dynamics of molecules. The enriched isotopes provide clearer signals and more detailed information about molecular structures, which is essential for chemical, biological, and medical research .
安全和危害
属性
IUPAC Name |
bis(15N)(azanyl)(113C)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583986 | |
| Record name | (~13~C,~15~N_2_)Thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiourea-13C,15N2 | |
CAS RN |
285977-83-5 | |
| Record name | (~13~C,~15~N_2_)Thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)






